Melting Point Comparison with 5-Ethoxy Positional Isomer
The target compound, Ethyl 6-ethoxy-2-hydroxybenzoate, exhibits a distinct melting point compared to its positional isomer, Ethyl 5-ethoxy-2-hydroxybenzoate. The target compound has a reported melting point of 60 °C , whereas the 5-ethoxy isomer melts at a range of 63-67 °C [1]. This quantifiable difference confirms that the 6-ethoxy substitution pattern results in different solid-state interactions compared to the 5-ethoxy pattern.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 60 °C |
| Comparator Or Baseline | Ethyl 5-ethoxy-2-hydroxybenzoate (CAS 14160-70-4): 63-67 °C |
| Quantified Difference | The target compound's melting point is 3-7 °C lower. |
| Conditions | Literature-reported values from authoritative databases and vendor specifications. |
Why This Matters
A lower and more defined melting point indicates different purity assessment requirements and may offer advantages in processing or purification steps that are sensitive to thermal properties.
- [1] Molbase. (n.d.). 5-乙氧基-2-羟基苯甲酸乙酯 [Ethyl 5-ethoxy-2-hydroxybenzoate]. Retrieved April 18, 2026. View Source
